

# A Technical Guide to the Spectroscopic Characterization of Fluorinated Phenylmethanols

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## Compound of Interest

|                |                                      |
|----------------|--------------------------------------|
| Compound Name: | (2-Amino-4,6-difluorophenyl)methanol |
| Cat. No.:      | B591529                              |

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental spectroscopic data for **(2-Amino-4,6-difluorophenyl)methanol** is not readily available in public databases. This guide provides a detailed analysis of the spectroscopic data for the structurally related compound, (2,4-Difluorophenyl)methanol, as a valuable reference for researchers working with similar fluorinated aromatic compounds.

## Introduction

Fluorinated organic molecules are of significant interest in medicinal chemistry and materials science due to their unique physicochemical properties. The introduction of fluorine atoms can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Spectroscopic analysis is a cornerstone of chemical research, providing essential information for structural elucidation and purity assessment. This technical guide presents a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (2,4-Difluorophenyl)methanol. Detailed experimental protocols and a generalized workflow for spectroscopic analysis are also provided to aid researchers in their laboratory practices.

## Spectroscopic Data of (2,4-Difluorophenyl)methanol

The following tables summarize the key spectroscopic data for (2,4-Difluorophenyl)methanol.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Data for (2,4-Difluorophenyl)methanol

| Chemical Shift ( $\delta$ )<br>ppm                    | Multiplicity | Coupling Constant<br>(J) Hz | Assignment |
|---|--------------|-----------------------------|------------|
| Data not explicitly<br>available in search<br>results |              |                             |            |

Table 2:  $^{13}\text{C}$  NMR Data for (2,4-Difluorophenyl)methanol

| Chemical Shift ( $\delta$ ) ppm                 | Assignment |
|---|------------|
| Data not explicitly available in search results |            |

Note: While the search results indicate the availability of NMR spectra, the specific peak assignments and coupling constants are not detailed. Researchers should refer to the primary spectral data for full interpretation.

## Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for (2,4-Difluorophenyl)methanol

| Wavenumber ( $\text{cm}^{-1}$ )                       | Intensity | Assignment  |
|---|-----------|---|
| Specific peak data not<br>available in search results |           | O-H stretch, C-H (aromatic)<br>stretch, C-F stretch, C-O<br>stretch |

Note: The IR spectrum will prominently feature a broad O-H stretching band characteristic of alcohols, along with absorptions corresponding to the aromatic C-H and C-F bonds.

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for (2,4-Difluorophenyl)methanol

| m/z  | Relative Intensity (%) | Fragment                                  |
|--|------------------------|---|
| 144  | ~50                    | [M] <sup>+</sup> (Molecular Ion)          |
| 115  | ~100                   | [M - CHO] <sup>+</sup>                    |
| 101  | ~20                    | [M - CH <sub>2</sub> OH - H] <sup>+</sup> |
| Other fragments not detailed in search results |                        |   |

Note: The mass spectrum shows the molecular ion peak at m/z 144, consistent with the molecular weight of (2,4-Difluorophenyl)methanol. The base peak at m/z 115 corresponds to the loss of a formyl radical.

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

For the analysis of small molecules like (2,4-Difluorophenyl)methanol, the following procedure is typical:

- **Sample Preparation:** Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d<sub>6</sub>) in a clean NMR tube.<sup>[1]</sup> For <sup>13</sup>C NMR, a higher concentration of 50-100 mg may be required.<sup>[1]</sup> Ensure the sample is free of particulate matter by filtering it through a pipette with a cotton or glass wool plug.
- **Instrument Setup:** The data for (2,4-Difluorophenyl)methanol was acquired on a BRUKER AC-300 instrument.<sup>[2]</sup> Standard acquisition parameters are set, including the appropriate number of scans and relaxation delays.
- **Data Acquisition:** Acquire the <sup>1</sup>H and <sup>13</sup>C NMR spectra.

- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard like tetramethylsilane (TMS) or the residual solvent peak.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Attenuated Total Reflectance (ATR) and thin-film are common methods for obtaining IR spectra of solid samples.

ATR-IR Method:

- Background Spectrum: Record a background spectrum of the clean ATR crystal.
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
- Pressure Application: Apply pressure using a clamp to ensure good contact between the sample and the crystal.<sup>[3]</sup>
- Spectrum Acquisition: Collect the IR spectrum of the sample.<sup>[4]</sup>

Thin Solid Film Method:

- Sample Preparation: Dissolve a small amount of the solid (around 50 mg) in a volatile solvent like methylene chloride.<sup>[5]</sup>
- Film Deposition: Apply a drop of the solution to a salt plate (e.g., KBr, NaCl) and allow the solvent to evaporate, leaving a thin film of the compound.<sup>[5]</sup>
- Spectrum Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.<sup>[5]</sup>

## Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a standard technique for determining the molecular weight and fragmentation pattern of volatile organic compounds.

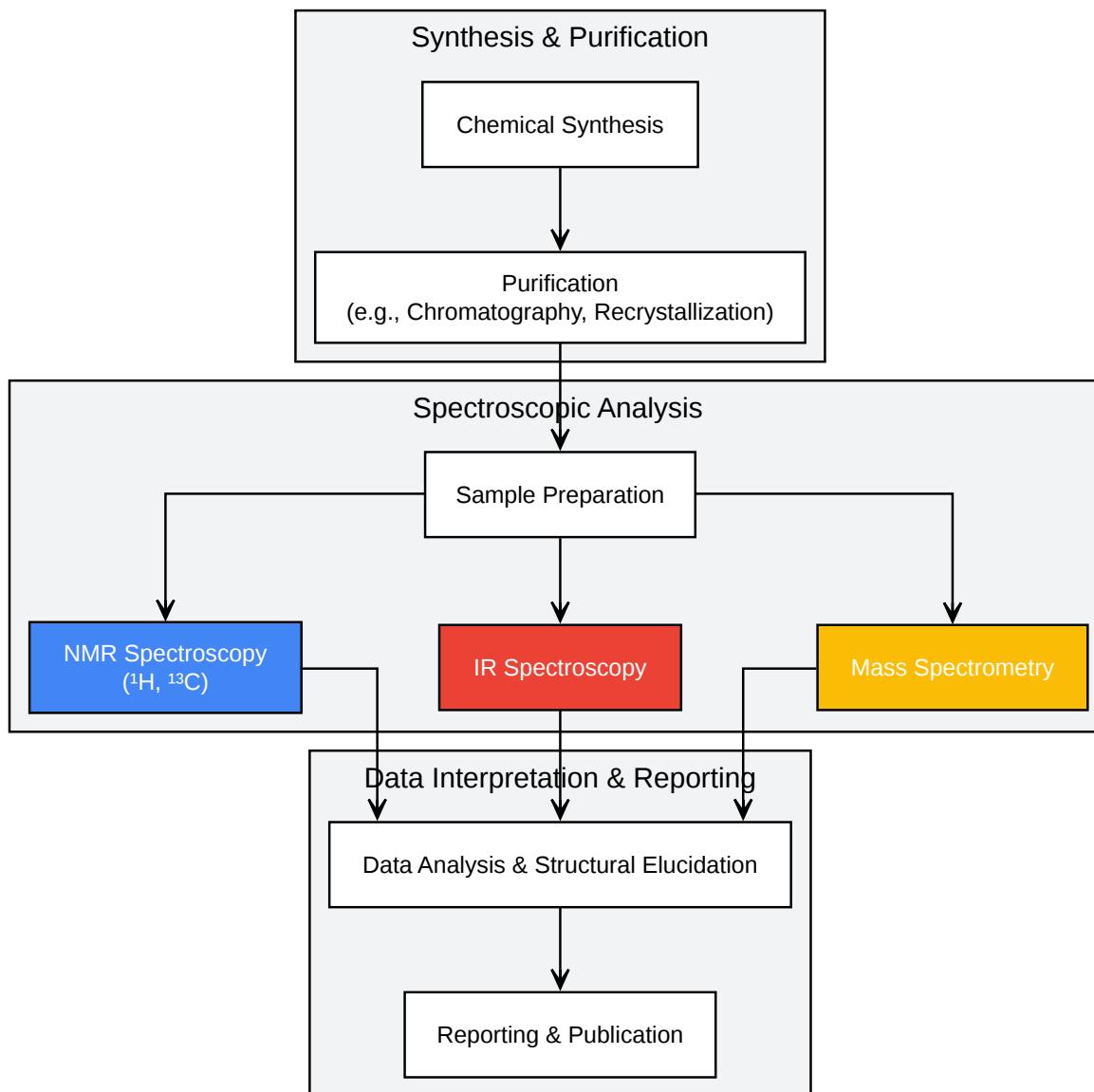
- Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer. The sample is vaporized by heating.<sup>[6]</sup>

- Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[6][7]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.

## General Workflow for Spectroscopic Analysis

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Caption: Workflow for chemical synthesis, purification, and spectroscopic analysis.

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